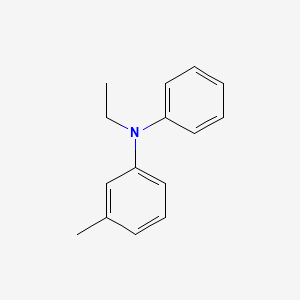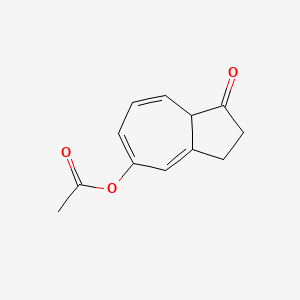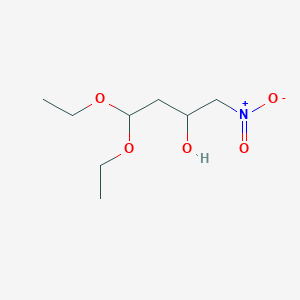
6-Bromo-N,N-dipropylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N,N-dipropylhexan-1-amine is a chemical compound with the molecular formula C12H26BrN. It is a brominated amine, characterized by the presence of a bromine atom attached to a hexane chain, which is further substituted with two propyl groups on the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dipropylhexan-1-amine typically involves the reaction of 1,6-dibromohexane with dipropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,6-dibromohexane and dipropylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Procedure: 1,6-dibromohexane is added to a solution of dipropylamine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N,N-dipropylhexan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of N,N-dipropylhexan-1-amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include amine oxides and other oxidized derivatives.
Reduction: The major product is N,N-dipropylhexan-1-amine.
Aplicaciones Científicas De Investigación
6-Bromo-N,N-dipropylhexan-1-amine finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N,N-dipropylhexan-1-amine involves its interaction with molecular targets through its bromine and amine functional groups. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-N,N,N-trimethylhexan-1-aminium bromide: A quaternary ammonium salt with similar bromine substitution but different alkyl groups.
1-Hexanamine, 6-bromo-N,N-dipropyl: A compound with a similar structure but different substitution pattern.
Uniqueness
6-Bromo-N,N-dipropylhexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and dipropylamine groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
90733-28-1 |
|---|---|
Fórmula molecular |
C12H26BrN |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
6-bromo-N,N-dipropylhexan-1-amine |
InChI |
InChI=1S/C12H26BrN/c1-3-10-14(11-4-2)12-8-6-5-7-9-13/h3-12H2,1-2H3 |
Clave InChI |
WFMRXAJIQLEIPE-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)


![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)

![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)

![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)

